molecular formula C13H8BrN3O4S B2470212 (E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 1173557-33-9

(E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No. B2470212
CAS RN: 1173557-33-9
M. Wt: 382.19
InChI Key: WNMYTHCEMASOTG-FYWRMAATSA-N
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Description

“(E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide” is a chemical compound. It is related to a class of compounds known as benzothiazoles . Benzothiazoles have been studied for their potential pharmacological properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The specific synthesis process for this compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The specific molecular structure analysis for this compound is not available in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Researchers have explored the synthesis and reactivity of compounds similar to (E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide. For instance, the fusion of 2-(furan-2-yl)thiazole to 1-methyl-1H-benzimidazole involved methylation, reduction, and reactions with furan-2-carbonyl chloride and P2S5, leading to a mixture of intramolecular cyclization products (El’chaninov & Aleksandrov, 2017). Similarly, synthesis and transformations of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole involved N-methylation, condensation with furoyl chloride, and treatment with P2S5, leading to various electrophilic substitution reactions (El’chaninov, Aleksandrov, & Stepanov, 2018).

Application in Antimicrobial and Antiviral Research

  • The compound has relevance in antimicrobial and antiviral research. For example, N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide, a similar compound, was synthesized and assessed for antibacterial properties against Gram-positive and Gram-negative bacteria, showcasing the potential of these compounds in developing new antimicrobial agents (Hassan et al., 2020). Additionally, furan-carboxamide derivatives have been investigated as potent inhibitors of the influenza A H5N1 virus, highlighting the antiviral capabilities of furan-based compounds (Yongshi et al., 2017).

Electrophilic Substitution Reactions

  • Research on compounds with similar structures includes studies on electrophilic substitution reactions. For example, the synthesis of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole involved reactions like nitration, bromination, formylation, and acylation, demonstrating the chemical versatility and reactivity of such compounds (Aleksandrov & Elchaninov, 2017).

Potential Anticancer Applications

  • Although not directly related to this compound, research on thiazolides, a related class of compounds, has shown potential in inducing apoptosis in colon cancer cells. This indicates the possibility of exploring similar compounds for anticancer applications (Brockmann et al., 2014).

properties

IUPAC Name

5-bromo-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O4S/c1-16-8-3-2-7(17(19)20)6-10(8)22-13(16)15-12(18)9-4-5-11(14)21-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMYTHCEMASOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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